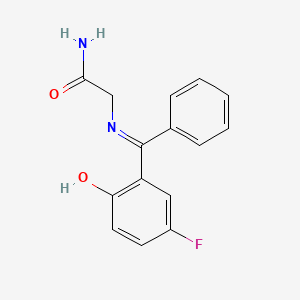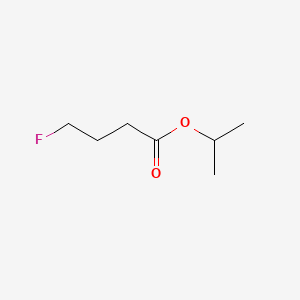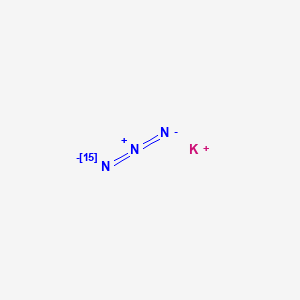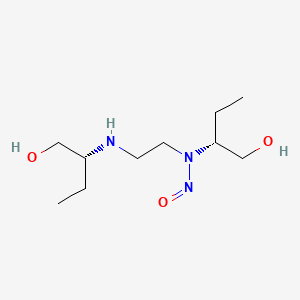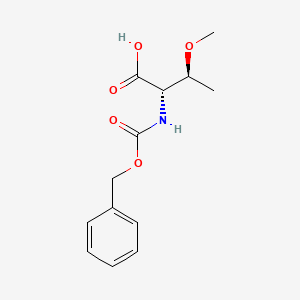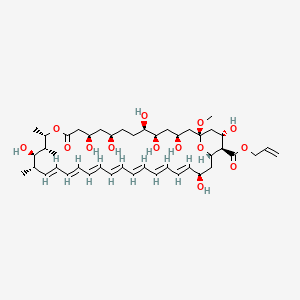
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester is a chemical compound with the molecular formula C45H68O14 and a molecular weight of 833.03 g/mol. It is an intermediate in the synthesis of Amphoteronolide B, a glycon form of Amphotericin B, which are polyene macrolide antibiotics.
准备方法
The preparation of 13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester involves several synthetic routes. One common method includes the esterification of Amphoteronolide B with 2-propen-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactors and purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
科学研究应用
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex polyene macrolide antibiotics, which are important for studying antibiotic mechanisms and developing new antibiotics.
Biology: The compound is used in research to understand the biological activity of polyene macrolides and their interactions with cellular membranes.
Medicine: It serves as a precursor in the synthesis of Amphotericin B derivatives, which are used to treat fungal infections.
Industry: The compound is utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of 13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester involves its conversion to Amphoteronolide B, which then exerts its effects by binding to ergosterol in fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores and leakage of cellular contents, ultimately causing cell death. The molecular targets include ergosterol and other sterols present in fungal membranes.
相似化合物的比较
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester can be compared with other similar compounds such as:
Amphotericin B: A polyene macrolide antibiotic used to treat fungal infections.
Nystatin: Another polyene macrolide antibiotic with a similar structure and mechanism of action but used primarily for topical applications.
Natamycin: A polyene macrolide used as a food preservative due to its antifungal properties.
The uniqueness of this compound lies in its specific esterification, which provides distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C45H68O14 |
|---|---|
分子量 |
833.0 g/mol |
IUPAC 名称 |
prop-2-enyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-3,5,6,9,11,17,33,37-octahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C45H68O14/c1-6-23-57-44(55)42-39(52)29-45(56-5)28-36(49)25-38(51)37(50)22-21-34(47)24-35(48)27-41(53)58-32(4)31(3)43(54)30(2)19-17-15-13-11-9-7-8-10-12-14-16-18-20-33(46)26-40(42)59-45/h6-20,30-40,42-43,46-52,54H,1,21-29H2,2-5H3/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+/t30-,31-,32-,33-,34+,35+,36-,37+,38+,39-,40-,42+,43+,45+/m0/s1 |
InChI 键 |
POCPIFVVEQBPMS-JWJHNISRSA-N |
手性 SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)OCC=C)O |
规范 SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)OCC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


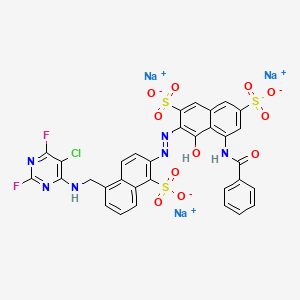
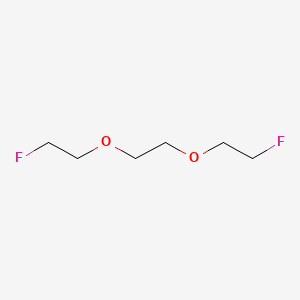
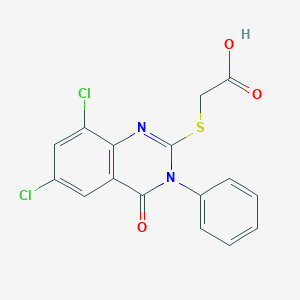
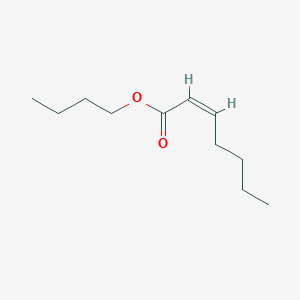



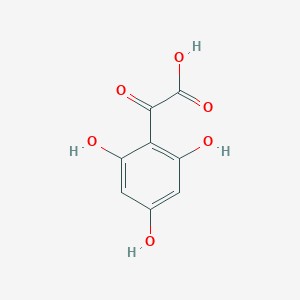
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)
